molecular formula C9H12O2 B13827071 3-Cyclohexylideneoxirane-2-carbaldehyde

3-Cyclohexylideneoxirane-2-carbaldehyde

Cat. No.: B13827071
M. Wt: 152.19 g/mol
InChI Key: CGOBUXXVJIOLHP-UHFFFAOYSA-N
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Description

3-Cyclohexylideneoxirane-2-carbaldehyde is an organic compound characterized by a cyclohexylidene group attached to an oxirane ring, which is further connected to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylideneoxirane-2-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate epoxidizing agent, followed by the introduction of the carbaldehyde group. One common method involves the use of peracids, such as m-chloroperbenzoic acid, to epoxidize cyclohexanone, forming the oxirane ring. The resulting epoxide can then be subjected to formylation reactions to introduce the carbaldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylideneoxirane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexylideneoxirane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylideneoxirane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various condensation and addition reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the oxirane and carbaldehyde groups.

    Cyclohexylideneoxirane: Lacks the carbaldehyde group.

    2-Cyclohexylideneacetaldehyde: Similar structure but lacks the oxirane ring.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-cyclohexylideneoxirane-2-carbaldehyde

InChI

InChI=1S/C9H12O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h6,8H,1-5H2

InChI Key

CGOBUXXVJIOLHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(O2)C=O)CC1

Origin of Product

United States

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